molecular formula C4H6BrNO B1174066 C.I. Basic Blue 63 CAS No. 12235-46-0

C.I. Basic Blue 63

Cat. No.: B1174066
CAS No.: 12235-46-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Basic Blue 63 is a synthetic basic dye belonging to a class of colorants known for their high color intensity and bright shades. As a basic dye, its properties make it suitable for various research applications, potentially including staining in biological fields, coloration of specific substrates, or other specialized laboratory investigations. This product is provided as a high-purity compound to ensure consistent and reliable results in experimental settings. Note: The specific applications, mechanism of action, and detailed research value for this compound are not currently available and should be defined based on manufacturer specifications. For Research Use Only. This product is not intended for diagnostic or therapeutic use, or any form of personal use.

Properties

CAS No.

12235-46-0

Molecular Formula

C4H6BrNO

Synonyms

C.I. Basic Blue 63

Origin of Product

United States

Synthetic Methodologies and Pathways for C.i. Basic Blue 63

Precursor Compounds and Reactant Systems for C.I. Basic Blue 63 Synthesis

The primary precursor compounds identified for the synthesis of Solvent Blue 63 are 1-methylamino-4-bromoanthraquinone and m-toluidine (B57737) (3-methylaniline) google.comchemicalbook.comtaiyo-fc.co.jp. The reaction system typically involves these organic reactants along with an alkali metal hydroxide (B78521) and a copper salt google.com.

The chemical structures and PubChem CIDs of these precursors are:

CompoundMolecular FormulaPubChem CID
1-Methylamino-4-bromoanthraquinoneC₁₅H₁₀BrNO₂Not found
m-Toluidine (3-Methylaniline)C₇H₉NNot found

Reaction Mechanisms in this compound Formation

The formation of Solvent Blue 63 from 1-methylamino-4-bromoanthraquinone and m-toluidine is consistent with a coupling reaction, likely involving nucleophilic aromatic substitution facilitated by a metal catalyst.

Ullmann-Type Coupling Reactions

While the term "Ullmann-type coupling" is not explicitly used in the context of this compound or Solvent Blue 63 synthesis within the provided snippets, the reaction conditions described (coupling of an aryl halide, 1-methylamino-4-bromoanthraquinone, with an amine, m-toluidine, in the presence of a copper salt and a base) are characteristic of Ullmann condensation or related copper-catalyzed coupling reactions google.comchemrxiv.org. These reactions typically involve the formation of a carbon-nitrogen bond and are catalyzed by copper complexes.

Nucleophilic Substitution Processes

The reaction can be understood as a nucleophilic aromatic substitution where the amine group of m-toluidine acts as a nucleophile, attacking the activated aromatic ring of 1-methylamino-4-bromoanthraquinone, leading to the displacement of the bromide leaving group. The anthraquinone (B42736) structure is known to activate substituents towards nucleophilic attack.

Catalytic Systems and Their Influence on this compound Synthesis

The synthesis of Solvent Blue 63 is significantly influenced by the catalytic system employed, which typically includes an alkali metal hydroxide and a copper salt google.com.

Role of Alkali Metal Hydroxides as Deprotonating Agents

Alkali metal hydroxides, such as sodium hydroxide, are used in the reaction google.com. Their primary role is likely to act as a base, deprotonating the amine reactant (m-toluidine) to generate a more nucleophilic species, the anilide anion. This enhanced nucleophilicity facilitates the attack on the electron-deficient carbon bearing the bromine atom in 1-methylamino-4-bromoanthraquinone. Alkali metal carbonates, such as potassium carbonate (PubChem CID 11430) ereztech.comfishersci.fiwikipedia.orgrmreagents.com, are also commonly used as bases in similar coupling reactions.

Copper Salt Catalysis in Coupling Reactions

Copper salts play a crucial catalytic role in facilitating the coupling reaction between the aryl halide and the amine google.com. While the specific copper salt is not always detailed, copper sulfate (B86663) is mentioned as being used google.com. Copper(I) iodide (PubChem CID 24350) nih.govwikipedia.orgsigmaaldrich.com is a well-known catalyst for Ullmann-type coupling reactions. Copper catalysts, including both Cu(I) and Cu(II) species, are known to be involved in various coupling reactions, often promoting the formation of carbon-heteroatom bonds google.comchemrxiv.orgchemrxiv.orgd-nb.info. The copper catalyst is believed to interact with both the aryl halide and the amine, lowering the activation energy for the coupling and promoting the formation of the new carbon-nitrogen bond. The patent suggests that the mass ratio of copper salt to 1-methylamino-4-bromoanthraquinone is relatively small, ranging from 0.04 to 0.08 parts by mass for every 6 parts of the anthraquinone precursor google.com.

The reaction conditions described in the patent include heating the mixture of precursors, alkali metal hydroxide, and copper salt to temperatures between 100 and 130°C and reacting for 4-7 hours google.com. These conditions are consistent with those typically employed in metal-catalyzed coupling reactions.

Stoichiometric Considerations and Reaction Ratios for Optimal Yields

Achieving optimal yields in the synthesis of this compound is highly dependent on the stoichiometric ratios of the reactants and catalyst. The core reaction involves the displacement of the bromine atom in 1-methylamino-4-bromoanthraquinone by the amino group of m-toluidine. Alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are used to deprotonate m-toluidine, thereby activating it for the nucleophilic attack. Copper salts, such as copper sulfate (CuSO₄), catalyze this coupling process. google.com

A documented synthetic procedure indicates that a mass ratio of 1-methylamino-4-bromoanthraquinone, m-toluidine, alkali metal hydroxide, and copper salt of 6:12–16:3–4:0.04–0.08 is critical for maximizing yield and purity. google.com Deviating from these ratios can lead to incomplete substitution if lower ratios are used, or potentially result in increased side reactions and tar formation if these ratios are exceeded.

Table 1: Typical Mass Ratios for this compound Synthesis

Reactant/CatalystMass Ratio Range
1-methylamino-4-bromoanthraquinone6
m-toluidine12–16
Alkali metal hydroxide3–4
Copper salt0.04–0.08

Optimization of Synthetic Conditions for this compound

Optimization of synthetic conditions is crucial for obtaining high yields and purity of this compound while minimizing side reactions and environmental impact. Key parameters include temperature, reaction time, and solvent selection.

Temperature and Reaction Time Profiles

The synthesis of this compound is typically conducted under elevated temperatures. Reactions carried out within the range of 100–130°C for 4–7 hours have been shown to achieve yields exceeding 90% with high purity (around 99%). google.com Higher temperatures, such as 130°C, can reduce the reaction time to approximately 4 hours. google.com However, precise temperature control is necessary at these higher temperatures to prevent decomposition of the product or reactants. Conversely, lower temperatures, around 100°C, may extend the reaction time to about 7 hours but can lead to improved product crystallinity, which can be beneficial for subsequent purification steps. google.com

Table 2: Impact of Temperature and Time on Synthesis

Temperature (°C)Reaction Time (hours)Approximate Yield (%)Purity (%)Notes
1007>9099Improved crystallinity
12059199Example condition google.com
1304>9099Faster reaction, requires precise control

Solvent Selection and Impact on Reaction Efficiency

In some synthetic procedures for this compound, m-toluidine serves a dual role as both a reactant and the reaction solvent. google.com This approach eliminates the need for additional auxiliary solvents, potentially simplifying the process and reducing the volume of organic waste. Traditional methods might utilize solvents like chlorobenzene (B131634). google.com The use of m-toluidine as the solvent has been reported to contribute to a significant reduction in wastewater volume compared to conventional approaches.

Purification Methodologies for this compound

Following the synthesis, purification is essential to isolate this compound from unreacted starting materials, byproducts, and inorganic salts. A common purification strategy involves isolating the product from the reaction mixture by adding methanol (B129727) at an elevated temperature (typically 60–70°C) to induce precipitation. google.com After precipitation, the mixture is cooled, and the solid product is collected by filtration. google.com The filter cake is then typically washed with methanol to remove residual impurities, followed by washing with hot water. google.com Drying of the purified product yields the solid dye. google.com This method of isolation and washing is reported to result in a crystalline product that is easy to handle and reduces the volume of washing wastewater. google.com

Other general dye purification techniques that might be applicable, although not specifically detailed for this compound in the provided sources, include filtration and centrifugation to remove solid impurities or flocculated colloidal substances. google.com Dissolving the dye in water or a mixture of water and a water-soluble organic solvent, followed by treatment with a flocculant, can help in removing colloidal matter. google.com

Advanced Spectroscopic and Structural Characterization of C.i. Basic Blue 63

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the characteristic functional groups present within a molecule. By measuring the absorption or transmission of infrared radiation at different frequencies, a spectrum is generated that corresponds to the vibrational modes of the chemical bonds within the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide insights into the presence of key functional groups such as amine N-H stretches, aromatic C=C stretches, C-N vibrations, and potentially counterions associated with a basic dye. For C.I. Pigment Blue 63, which is related to indigo (B80030) carmine, FTIR has been used to confirm the presence of sulfonic acid (-SO₃H) groups and aluminum coordination sigmaaldrich.com. However, specific FTIR data, including characteristic peak wavenumbers and their assignments, for a compound uniquely identified as C.I. Basic Blue 63 were not found in the consulted literature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is crucial for understanding the electronic transitions within a dye molecule that are responsible for its color. This technique involves measuring the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the chromophore system of a dye, which is the part of the molecule responsible for absorbing light and thus imparting color. Basic dyes typically possess extended conjugated pi systems that result in strong absorption in the visible region. The specific wavelengths of maximum absorption (λmax) are indicative of the nature and extent of this conjugation. While UV-Vis spectroscopy is routinely applied to characterize dyes, specific UV-Vis spectral data for this compound was not identified in the search results. Studies on other basic blue dyes, such as Basic Blue 7 and Basic Violet 3, demonstrate characteristic absorption bands in the visible spectrum researchgate.net.

Absorbance Maxima and Extinction Coefficients

The absorbance maximum (λmax) represents the wavelength at which a substance absorbs the maximum amount of light. The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of the molecule and is defined by the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length. These values are essential for quantitative analysis and for characterizing the intensity of the electronic transitions. Specific values for the absorbance maxima and molar extinction coefficients of this compound were not found in the consulted literature. Data for other dyes, such as Basic Blue 3, show high extinction coefficients in the visible range sigmaaldrich.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and purity of organic compounds by examining the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, connectivity, and relative numbers. The chemical shifts (δ), splitting patterns, and integration of the signals in a ¹H NMR spectrum are used to assign specific protons to different parts of the molecular structure. This technique is invaluable for confirming the proposed structure of a synthetic dye. While ¹H NMR is a standard characterization method for organic molecules, specific ¹H NMR spectral data, such as chemical shifts and coupling constants, for this compound were not found in the consulted literature. NMR studies have been reported for other basic dyes like C.I. Basic Blue 12 and Thionine to establish their structures and assess aggregation behavior.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique used to determine the carbon framework of an organic molecule. By analyzing the chemical shifts, multiplicity, and integration of signals in a ¹³C NMR spectrum, chemists can identify the different types of carbon atoms present in the molecule and deduce their connectivity and functional group environment. The chemical shift of a carbon nucleus is influenced by its electronic environment, including the hybridization state, the presence of electronegative atoms, and neighboring functional groups. nih.gov

Nuclear Overhauser Effect (NOE) Studies for Structural Elucidation

Nuclear Overhauser Effect (NOE) spectroscopy is a two-dimensional NMR technique that provides information about the spatial proximity of nuclei, typically protons, within a molecule. The NOE arises from the through-space dipole-dipole relaxation between nuclei. Observing an NOE correlation between two protons indicates that they are in close spatial proximity (typically within 5 Å), regardless of the number of bonds separating them.

NOE studies are particularly useful for determining the relative stereochemistry, conformation, and the three-dimensional structure of molecules in solution. For this compound, NOE experiments could help to confirm the relative positions of substituents on the core chromophore, understand the molecule's preferred conformation in solution, and potentially identify any intramolecular interactions like hydrogen bonding or π-π stacking that influence its shape. While specific NOE data for this compound were not found in the search results, NOE has been successfully applied to elucidate the self-assembly structure of other blue dyes, highlighting its relevance in characterizing the spatial arrangement of dye molecules. vulcanchem.com

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and obtaining structural information through the analysis of fragmentation patterns. By ionizing the analyte molecules and separating the resulting ions based on their m/z ratio, a mass spectrum is generated, showing the abundance of each ion.

For this compound, mass spectrometry would provide a precise measurement of its molecular weight, which is essential for confirming its molecular formula. Furthermore, by inducing fragmentation of the molecular ion, tandem mass spectrometry (MS/MS) or fragmentation analysis within a single mass analyzer can yield characteristic fragment ions. Analyzing the masses of these fragments can provide clues about the substructures and functional groups present in the molecule, aiding in the confirmation or elucidation of its chemical structure.

Fast Atomic Bombardment (FAB) Mass Spectrometry

Fast Atomic Bombardment (FAB) Mass Spectrometry is a "soft" ionization technique often used for the analysis of polar, involatile, or thermally labile compounds, including some dyes. In FAB-MS, the analyte is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a beam of high-energy atoms (e.g., xenon or argon). This bombardment causes desorption and ionization of the analyte molecules from the matrix, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) and sometimes fragment ions.

FAB-MS can be particularly useful for molecules that are difficult to ionize by electron ionization (EI) or chemical ionization (CI). For this compound, if it is a polar or relatively high molecular weight compound, FAB-MS could be employed to obtain the molecular ion peak, confirming its molecular weight. While no specific FAB-MS data for this compound were found in the consulted sources, FAB is a recognized technique for the ionization of various organic molecules in mass spectrometry.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another widely used soft ionization technique in mass spectrometry, particularly suitable for larger molecules such as polymers, peptides, and proteins, but also applicable to other organic compounds, including some dyes. In MALDI-MS, the analyte is mixed with an excess of a matrix compound that strongly absorbs at the laser wavelength. The mixture is spotted onto a target plate and co-crystallized. A laser pulse is then directed at the crystals, causing the matrix to absorb the energy and vaporize, carrying the analyte molecules into the gas phase where they are ionized, typically by protonation or deprotonation.

MALDI-MS is known for producing primarily singly charged ions, which simplifies the resulting spectra. Coupled with a time-of-flight (TOF) mass analyzer, MALDI-TOF MS can achieve high mass accuracy and is suitable for analyzing compounds across a wide mass range. For this compound, MALDI-MS could be a valuable tool for confirming its molecular weight, especially if it is a relatively large dye molecule. Similar to FAB-MS, specific MALDI data for this compound were not available in the consulted literature, but the technique's general applicability to organic molecules makes it relevant for the characterization of such compounds.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a technique used to study the crystalline structure of materials. When X-rays interact with a crystalline substance, they are diffracted by the electron clouds of the atoms in a manner dependent on the arrangement of these atoms in the crystal lattice. The resulting diffraction pattern, typically recorded as a diffractogram showing peak intensities versus diffraction angle (2θ), is unique to the specific crystalline phase of the material.

Powder XRD can be used to identify crystalline compounds by comparing their diffraction patterns to known standards. It also provides information about the crystallinity of a sample and can be used to identify different polymorphic forms if they exist. For this compound, if it exists in a crystalline form, XRD could be used to confirm its crystallinity and potentially identify the specific crystalline phase. While specific XRD patterns for this compound were not found, XRD is a standard technique for verifying the crystalline structure of pigments and dyes.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive technique for determining the complete three-dimensional atomic structure of a crystalline molecule. It requires a high-quality single crystal of the compound. When a single crystal is exposed to a beam of X-rays, it produces a diffraction pattern of discrete spots. By measuring the positions and intensities of these spots, crystallographers can determine the dimensions of the unit cell (the smallest repeating unit of the crystal) and the precise positions of all atoms within the unit cell.

Powder X-ray Diffraction for Phase Purity and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline nature and phase purity of solid compounds. Analysis of the diffraction pattern provides information about the crystal structure, lattice parameters, and the presence of different crystalline phases or amorphous content within a sample.

Detailed PXRD patterns specifically for pure this compound powder are not extensively detailed in the readily available literature focusing on its applications. Studies often characterize materials after interaction with the dye, such as adsorbents loaded with this compound, where the focus is on the structural changes of the adsorbent rather than the crystalline structure of the dye itself.

Should detailed PXRD data for this compound become available, it would typically be presented as a diffractogram showing intensity versus the 2θ angle, with characteristic peaks indicating the crystalline planes. Analysis of peak positions, intensities, and widths would allow for the determination of crystallinity, crystal size, and identification of the specific crystalline phase.

A hypothetical data representation for PXRD analysis, if data were available, might include a table of prominent peaks:

2θ Angle (°)d-spacing (Å)Relative Intensity (%)Proposed Crystal Plane
Data not extensively available in searched literature

Tautomeric Forms and Hydrogen Bonding Interactions

Tautomerism refers to the existence of two or more interconvertible structural isomers that differ in the position of a proton and an electron pair. For organic molecules containing acidic or basic functionalities, tautomerism can play a significant role in their chemical reactivity, spectroscopic properties, and interactions. Hydrogen bonding, a crucial intermolecular or intramolecular force, also influences the solid-state structure, solubility, and interaction with solvents or other molecules.

Specific detailed studies focusing solely on the tautomeric forms and comprehensive hydrogen bonding network within solid this compound are not prominently featured in the immediate search results, which tend to focus on its application properties. The molecular structure of this compound suggests potential for tautomerism involving nitrogen atoms and adjacent hydrogen atoms, as well as possibilities for both intra- and intermolecular hydrogen bonding, particularly involving amino groups and potentially counterions.

Further research using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in different solvents, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction (if suitable crystals can be obtained) would be necessary to definitively identify potential tautomers and map out the hydrogen bonding interactions in detail.

Surface Morphological Characterization

Scanning Electron Microscopy (SEM) of this compound Particles

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and particle size distribution of materials. For powdered samples like dyes, SEM provides insights into the shape, size, aggregation, and surface texture of individual particles.

While many studies employ SEM to characterize the surface of materials after adsorbing this compound, detailed SEM images and descriptions focusing solely on the morphology of the pure this compound powder particles themselves are not widely presented in the search results. Studies often show changes in the adsorbent's surface upon dye uptake, indirectly suggesting the presence of the dye but not providing direct high-resolution images of the original dye particles' morphology.

Characterization of the pure dye powder by SEM would typically reveal information about whether the particles are crystalline or amorphous, their average size, shape (e.g., rod-like, irregular, spherical), and tendency to form aggregates. This information is valuable for understanding properties like solubility, dispersibility, and interactions in solid or solution phases.

A descriptive summary of SEM observations for pure this compound particles, if available, might include details on:

Morphological FeatureObservation
Particle ShapeData not extensively available in searched literature
Particle Size RangeData not extensively available in searched literature
AggregationData not extensively available in searched literature
Surface TextureData not extensively available in searched literature

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a quantitative technique used to determine the percentage of key elements, such as Carbon (C), Hydrogen (H), Nitrogen (N), and sometimes Sulfur (S) or other heteroatoms, in a pure chemical compound. This analysis is crucial for confirming the empirical formula and stoichiometric composition of a synthesized or purified substance.

For this compound, elemental analysis data confirming its theoretical composition is expected in detailed synthesis or characterization reports. However, specific results from elemental analysis experiments for pure this compound are not consistently provided within the snippets focusing on its applications.

The theoretical elemental composition can be calculated from the molecular formula of this compound. Experimental elemental analysis provides values that should ideally match these theoretical percentages within acceptable experimental error, thereby confirming the purity and correct stoichiometry of the synthesized compound.

A table presenting theoretical versus experimental elemental analysis data, if available, would look like this:

ElementTheoretical Composition (%)Experimental Composition (%)
CarbonCalculated from formulaData not extensively available in searched literature
HydrogenCalculated from formulaData not extensively available in searched literature
NitrogenCalculated from formulaData not extensively available in searched literature
Other*Calculated from formulaData not extensively available in searched literature

*Specific elements would depend on the counterion and full structure of this compound.

Theoretical and Computational Chemistry Approaches to C.i. Basic Blue 63

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory methods aim to describe the behavior of electrons within a molecule. Quantum chemical calculations translate these theoretical frameworks into computational algorithms that can be applied to specific molecular systems.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system rather than the complex many-electron wave function mdpi.comaip.orgresearchgate.net. The fundamental principle behind DFT is that the total energy of a system is a unique functional of its electron density. DFT calculations are commonly employed to optimize molecular geometries and calculate their corresponding energies aip.org. By minimizing the energy with respect to the atomic coordinates, the most stable molecular structure (equilibrium geometry) can be determined. DFT can also provide information about vibrational frequencies, reaction pathways, and spectroscopic properties. The application of DFT to C.I. Basic Blue 63 could involve determining its optimized 3D structure and the relative energies of different possible conformations. One search result suggests using DFT calculations to predict bandgaps for this compound in the context of optoelectronic applications . However, detailed research findings presenting specific DFT-calculated geometries or energies for this compound were not located in the conducted searches.

Ab Initio Hartree-Fock Calculations for Electronic Structure

Ab initio methods, such as the Hartree-Fock (HF) method, are based directly on the fundamental principles of quantum mechanics without fitting to experimental data scirp.orgunipi.itunifap.brpku.edu.cn. The HF method approximates the many-electron wave function as a single Slater determinant, representing electrons as moving independently in an average field created by the nuclei and other electrons unipi.it. HF calculations provide a fundamental description of the electronic structure, yielding molecular orbitals and their corresponding energies unipi.itunifap.brwikipedia.org. While HF theory provides a useful starting point, it neglects electron correlation, which is the instantaneous interaction between electrons. For this compound, HF calculations could provide initial insights into its electronic configuration and the nature of its molecular orbitals. However, specific published studies detailing Hartree-Fock calculations for this compound were not found in the conducted searches.

Coupled-Cluster Methods for High-Accuracy Predictions

Coupled-Cluster (CC) methods are a class of highly accurate ab initio techniques that go beyond the Hartree-Fock approximation by including electron correlation effects acs.orgaip.orgaps.orgsmu.eduesaim-m2an.org. CC methods express the exact wave function as an exponential ansatz acting on the reference Hartree-Fock determinant aps.orgesaim-m2an.org. Different levels of CC theory exist, such as CCSD (Coupled-Cluster Singles and Doubles) and CCSD(T) (CCSD with perturbative inclusion of Triple excitations), offering increasing levels of accuracy at higher computational cost aps.org. These methods are often used to obtain highly accurate energies, molecular geometries, and other properties, particularly for smaller to medium-sized molecules. Applying Coupled-Cluster methods to this compound would allow for a more accurate description of its electronic structure and properties compared to HF or some DFT methods, especially where electron correlation is significant. However, detailed research findings from Coupled-Cluster calculations specifically on this compound were not identified in the performed searches.

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital analysis provides a framework for understanding chemical bonding and electronic transitions within a molecule wikipedia.orglibretexts.org. By examining the characteristics of molecular orbitals, insights can be gained into how atoms are bonded and where electron density is distributed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to interpret the bonding and antibonding interactions within a molecule based on a localized orbital picture nih.govresearchgate.netresearchgate.netwisc.edusouthampton.ac.uk. NBO analysis transforms delocalized molecular orbitals into localized orbitals that resemble classical chemical bonds, lone pairs, and core electrons researchgate.netsouthampton.ac.uk. This analysis can quantify the delocalization of electron density and the strength of hyperconjugative interactions, providing insights into molecular stability and reactivity nih.govresearchgate.net. For this compound, NBO analysis could help to understand the nature of the bonds within the anthraquinone (B42736) core and the attached amino groups, as well as potential resonance and charge transfer effects. While NBO analysis is a common tool in computational chemistry, specific published studies detailing NBO analysis for this compound were not found in the conducted searches.

Electron Density Topography

Electron density topography, often analyzed using methods like the Quantum Theory of Atoms-in-Molecules (QTAIM), examines the spatial distribution of electron density in a molecule mdpi.comresearchgate.netrsc.orgshaoxc.com. QTAIM identifies critical points in the electron density distribution, such as bond critical points (BCPs) located between bonded atoms, which can provide quantitative information about the nature and strength of chemical bonds mdpi.com. Analyzing the topology of the electron density can reveal details about bonding interactions, including covalent, ionic, and hydrogen bonds, and can also be used to delineate atomic basins within a molecule mdpi.comshaoxc.com. The application of electron density topography to this compound could provide a detailed picture of the electron distribution and bonding within the molecule, including the potentially complex bonding in the conjugated system of the anthraquinone dye. However, detailed research findings from electron density topography analysis specifically on this compound were not identified in the performed searches.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is widely used to predict spectroscopic properties, which can then be correlated with experimental data to validate theoretical models and gain deeper understanding of molecular structure and behavior.

Calculation of Vibrational Frequencies

The calculation of vibrational frequencies is a fundamental application of computational chemistry, often performed using methods like Density Functional Theory (DFT). These calculations predict the frequencies of molecular vibrations, which correspond to peaks observed in infrared (IR) and Raman spectroscopy. By comparing calculated frequencies to experimental spectra, researchers can assign observed peaks to specific molecular motions and confirm structural assignments. DFT calculations can provide harmonic vibrational frequencies based on the second derivative of the energy with respect to nuclear positions aip.org. While specific vibrational frequency calculations for this compound were not found, general studies demonstrate the application of DFT with various basis sets and functionals (e.g., B3LYP, BP86) to compute vibrational spectra for organic molecules, showing good agreement with experimental data aip.orgnih.govacs.orgoup.com. The number of normal modes of vibration for a molecule is related to its number of atoms; for a non-linear molecule with N atoms, there are 3N-6 normal modes mjcce.org.mk.

Simulation of UV-Vis Spectra

Simulation of Ultraviolet-Visible (UV-Vis) spectra provides insights into the electronic transitions within a molecule that are responsible for its absorption of light in the UV and visible regions. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for this purpose mdpi.comacs.org. These simulations predict the wavelengths and intensities of electronic absorption bands, which can be compared to experimental UV-Vis spectra. The absorption of UV or visible light corresponds to the excitation of molecular electrons to higher energy orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) msu.edulibretexts.org. The energy gap between the HOMO and LUMO is inversely related to the wavelength of absorbed light libretexts.org. Simulations can help to understand how molecular structure and environment influence the observed spectral features. While no specific UV-Vis simulation studies for this compound were found, computational studies on other dyes demonstrate the capability of TD-DFT to predict spectral characteristics, although systematic deviations from experimental values can occur mdpi.com. Changes in absorption spectra, such as blue shifts, can also be indicative of aggregation phenomena researchgate.net.

Chemical Reactivity and Dynamics Simulations

Computational methods are valuable for predicting chemical reactivity and simulating the dynamic behavior of molecules.

Fukui Functions and Local Softness Analysis

Conceptual Density Functional Theory (c-DFT) provides reactivity descriptors such as Fukui functions and local softness, which help identify the most reactive sites within a molecule towards electrophilic, nucleophilic, or radical attack mjcce.org.mkacs.orguchile.clfaccts.de. Fukui functions quantify the change in electron density at a particular point in a molecule when an electron is added or removed faccts.de. High values of the nucleophilic Fukui function, for instance, indicate regions susceptible to attack by nucleophiles faccts.de. Local softness is another related descriptor. These analyses can predict the preferred sites for chemical reactions without explicitly simulating the reaction pathway. While the application of Fukui functions specifically to this compound was not found, these methods are generally applied to understand the chemical selectivity of molecules mjcce.org.mkuchile.cl.

Nonadiabatic Transitions and Potential Energy Surfaces

Nonadiabatic molecular dynamics simulations are crucial for studying chemical processes where transitions between different electronic states occur, going beyond the Born-Oppenheimer approximation rsc.orgmdpi.comacs.org. These processes are particularly relevant in photochemistry, where light absorption can lead to excited electronic states and subsequent complex dynamics, including internal conversion and intersystem crossing rsc.org. Simulations involve propagating nuclear motion on multiple coupled potential energy surfaces (PESs) tugraz.atacs.org. The coupling between surfaces is described by nonadiabatic coupling vectors, which are critical for determining the probability of transitions between states rsc.org. The presence and location of conical intersections, points where potential energy surfaces intersect, are key to modeling nonadiabatic processes rsc.org. Methods like trajectory surface hopping are often used to simulate such dynamics mdpi.com. Specific nonadiabatic dynamics simulations for this compound were not found in the search results.

Intermolecular Interactions and Aggregation Behavior Modeling

Computational approaches are employed to understand how molecules interact with each other and their environment, which is essential for modeling phenomena like aggregation. Intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding, play a significant role in determining the aggregation behavior of dyes and other molecules in solution mdpi.com. Molecular dynamics (MD) simulations can be used to study the dynamic aspects of these interactions and the formation of aggregates over time mdpi.com. Modeling aggregation behavior is particularly important for dyes, as aggregation can significantly affect their spectroscopic properties and performance in various applications researchgate.net. Studies on other dyes, such as Methylene (B1212753) Blue (C.I. Basic Blue 9), have shown that factors like concentration, pH, and solvent can influence aggregation patterns, leading to the formation of dimers and larger aggregates researchgate.netnsf.gov. Computational models, including agent-based models and kinetic mathematical models, can be developed to simulate and understand aggregation processes plos.orgmdpi.com. While specific modeling of the intermolecular interactions and aggregation behavior of this compound was not found, these general computational techniques would be applicable to investigate such phenomena for this compound.

This article focuses solely on the theoretical and computational chemistry approaches applied to this compound, specifically addressing computational studies on its stability and degradation mechanisms, as per the provided outline.

4.6. Computational Studies on Stability and Degradation Mechanisms

Computational chemistry approaches, particularly Density Functional Theory (DFT), are valuable tools for investigating the stability and degradation pathways of organic molecules like dyes. While direct computational studies specifically on this compound's degradation mechanisms are not extensively detailed in the search results, insights can be drawn from computational studies on similar blue dyes, such as Methylene Blue (C.I. Basic Blue 9), which is a cationic thiazine (B8601807) dye, and studies on the degradation of blue-emitting materials in organic light-emitting diodes (OLEDs).

Computational studies, including DFT, have been employed to understand the degradation of Methylene Blue (MB) under various conditions, such as photocatalytic degradation. DFT calculations have been used to study the adsorption of MB on catalyst surfaces like ZnTiO₃ and TiO₂ to understand the initial steps of degradation processes. nih.gov These studies can help clarify the adsorption and degradation mechanisms, aiding in the development of materials for treating contaminated water. nih.gov For instance, a DFT study on methylene blue degradation supported the understanding of the process using cerium oxide nanoparticles and graphene oxide-doped polyacrylamide composites. acs.org

Research into the degradation mechanisms of blue organic light-emitting diodes (OLEDs) also utilizes computational approaches, including calculations of bond dissociation energies (BDE), to understand molecular stability and identify potential degradation pathways. chinesechemsoc.org High-energy blue fluorescence can directly decompose organic molecules, reducing stability. chinesechemsoc.org Computational analysis has contributed to identifying reaction pathways underlying the formation of degradation products in blue-emitting materials. springernature.com Quantum chemical calculations have revealed that intramolecular C-C bond formation can play a pivotal role in the degradation process of some blue-emitting materials. springernature.com

While specific computational data tables for this compound's degradation mechanisms were not found, studies on related compounds and general principles of dye degradation investigated computationally provide a framework. For example, DFT calculations have been used to determine energy barriers and reaction energies for processes relevant to molecular degradation or interaction with other substances. acs.org The stability of dyes can be influenced by factors such as pH, light exposure, and the presence of catalytic materials, and computational methods can model the molecular changes and energy landscapes associated with these factors. acs.orgresearchgate.netnih.gov

The degradation of dyes often involves the breakdown of chromophoric groups, such as azo bonds or conjugated systems, which are responsible for their color. acs.org Computational studies can model the energy required to break these bonds or the feasibility of different reaction pathways under specific conditions. For instance, the degradation of Methylene Blue can involve demethylation, breaking of aromatic rings, and conversion to intermediate species. mdpi.com Computational chemistry can help elucidate the step-by-step mechanisms of such complex degradation processes.

Further computational studies specifically on this compound could involve:

Calculating the electronic structure and properties of the molecule to identify potential weak points susceptible to chemical or photochemical attack.

Simulating possible degradation pathways, such as oxidation, reduction, or hydrolysis, and determining the activation energies of these reactions using methods like Transition State Theory.

Investigating the interaction of this compound with different environmental factors or potential catalysts using adsorption and reaction simulations.

Predicting the spectroscopic properties of potential degradation products to aid in their experimental identification.

Adsorption Phenomena and Interaction Mechanisms of C.i. Basic Blue 63

Development and Characterization of Adsorbent Materials for C.I. Basic Blue 63

The effectiveness of the adsorption process is highly dependent on the choice of adsorbent material. An ideal adsorbent should have a high surface area, porous structure, and favorable surface chemistry for the target pollutant. While extensive research has been conducted on various adsorbents for common dyes like Methylene (B1212753) Blue, specific studies detailing the development and characterization of adsorbents exclusively for this compound are not widely available in the reviewed literature.

Generally, adsorbent materials are characterized using various analytical techniques to understand their physical and chemical properties. These techniques often include:

Scanning Electron Microscopy (SEM): To observe the surface morphology and topography of the adsorbent.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface that may be involved in the adsorption process.

Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area, pore volume, and pore size distribution.

X-ray Diffraction (XRD): To analyze the crystalline structure of the material.

For the removal of basic dyes, a variety of low-cost adsorbents are often investigated, including agricultural wastes, clays, and industrial by-products. The surface of these materials can be modified to enhance their adsorption capacity for cationic dyes like this compound. However, specific examples and detailed characterization data for adsorbents tailored to this compound are not sufficiently documented in the available research.

Adsorption Kinetics and Rate-Limiting Processes

Adsorption kinetics describe the rate of adsorbate uptake on an adsorbent and provide insights into the rate-limiting step of the process. The study of kinetics is crucial for designing efficient adsorption systems.

Pseudo-First-Order and Pseudo-Second-Order Models

To investigate the mechanism of adsorption, kinetic models such as the pseudo-first-order and pseudo-second-order models are often applied to experimental data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The linear form of the equation is: log(qe - qt) = log(qe) - (k1 / 2.303) * t where qe (mg/g) is the amount of dye adsorbed at equilibrium, qt (mg/g) is the amount of dye adsorbed at time t (min), and k1 (1/min) is the rate constant of pseudo-first-order adsorption.

The pseudo-second-order model is based on the assumption that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. The linear form is: t / qt = 1 / (k2 * qe^2) + (1 / qe) * t where k2 (g/mg·min) is the rate constant of pseudo-second-order adsorption.

While these models are commonly used, specific kinetic parameters (k1, k2, qe, and correlation coefficients R²) for the adsorption of this compound are not detailed in the available literature, preventing the creation of a specific data table.

Intraparticle Diffusion Models

The intraparticle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps. The model equation is: qt = kid * t^(1/2) + C where kid (mg/g·min^(1/2)) is the intraparticle diffusion rate constant and C is the intercept, which is related to the thickness of the boundary layer.

If the plot of qt versus t^(1/2) is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. If the plot shows multi-linearity, it indicates that multiple processes are influencing the adsorption. Detailed studies applying this model to this compound adsorption are not present in the search results.

Adsorption Isotherms for Equilibrium Modeling

Adsorption isotherms are fundamental for describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate on the adsorbent at a constant temperature.

Langmuir Isotherm Analysis for Monolayer Adsorption

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. The linear form of the Langmuir equation is: Ce / qe = 1 / (qmax * KL) + Ce / qmax where Ce (mg/L) is the equilibrium concentration of the adsorbate, qmax (mg/g) is the maximum monolayer adsorption capacity, and KL (L/mg) is the Langmuir constant related to the energy of adsorption.

A key characteristic of the Langmuir isotherm can be expressed by a dimensionless separation factor, RL: RL = 1 / (1 + KL * C0) where C0 is the initial adsorbate concentration. The value of RL indicates the nature of the adsorption: unfavorable (RL > 1), linear (RL = 1), favorable (0 < RL < 1), or irreversible (RL = 0).

Freundlich Isotherm Analysis for Multilayer Adsorption

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. The linear form of the Freundlich equation is: log(qe) = log(KF) + (1/n) * log(Ce) where KF ((mg/g)(L/mg)^(1/n)) is the Freundlich constant indicative of the adsorption capacity, and 1/n is the heterogeneity factor. The value of n indicates the favorability of the adsorption process; a value between 1 and 10 represents favorable adsorption.

Due to the lack of specific experimental data for the adsorption of this compound in the provided search results, it is not possible to present data tables with Langmuir and Freundlich parameters for this compound.

Dubinin–Radushkevich Isotherm

The Dubinin–Radushkevich (D-R) isotherm is an empirical model used to describe adsorption on heterogeneous surfaces. Unlike the Langmuir model, which assumes a homogenous surface with identical adsorption sites, the D-R model is more general and is often applied to microporous adsorbents where a pore-filling mechanism is assumed.

The model is expressed by the following equation:

ln(qₑ) = ln(qₘ) - βε²

where:

qₑ is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

qₘ is the theoretical maximum adsorption capacity (mg/g).

β is a constant related to the mean free energy of adsorption (mol²/kJ²).

ε is the Polanyi potential, which is calculated as ε = RT ln(1 + 1/Cₑ).

A key feature of the D-R isotherm is its ability to estimate the mean free energy of adsorption (E), which can help distinguish between physical and chemical adsorption processes. researchgate.nettaylors.edu.my The energy is calculated using the constant β:

E = 1 / √(2β)

Generally, if the value of E is below 8 kJ/mol, the adsorption process is considered to be physisorption. researchgate.net If E is between 8 and 16 kJ/mol, the process is typically governed by chemisorption. researchgate.net

Without experimental data for this compound, it is not possible to calculate the values of qₘ, β, or E, nor can a data table of D-R parameters be generated.

Thermodynamic Aspects of this compound Adsorption

Thermodynamic analysis is crucial for determining the spontaneity and nature of an adsorption process. The primary parameters evaluated are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). upenn.edu These are calculated from the variation of the adsorption equilibrium constant with temperature.

Enthalpy Change (ΔH) and Entropy Change (ΔS)

The enthalpy change (ΔH) indicates whether the adsorption process is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). researchgate.netubbcluj.ro The entropy change (ΔS) describes the change in randomness at the solid-liquid interface during adsorption. A positive ΔS suggests increased disorder, which can occur if adsorbate molecules displace more ordered solvent molecules from the adsorbent surface. researchgate.net

These values are typically determined from the van't Hoff equation:

ln(Kₑ) = (ΔS°/R) - (ΔH°/RT)

By plotting ln(Kₑ) versus 1/T, ΔH° and ΔS° can be calculated from the slope and intercept of the resulting line.

Gibbs Free Energy Change (ΔG) for Spontaneity

The Gibbs free energy change (ΔG) determines the feasibility and spontaneity of the adsorption process. It is related to enthalpy and entropy by the equation:

ΔG° = ΔH° - TΔS°

A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable. ubbcluj.roresearchgate.net The magnitude of ΔG° can also provide insight into the adsorption mechanism; values between -20 and 0 kJ/mol are characteristic of physisorption, while more negative values (e.g., -80 to -400 kJ/mol) suggest chemisorption. ubbcluj.ro

As no temperature-dependent adsorption studies for this compound were found, a thermodynamic data table cannot be compiled.

Influence of Physicochemical Parameters on Adsorption Efficiency

The efficiency of dye adsorption is highly dependent on environmental conditions, particularly the pH of the solution and the temperature at which the process occurs. mdpi.comnih.gov

pH Effects on Surface Charge and Dye Protonation

The solution pH is a master variable in the adsorption of ionic dyes. mdpi.com Its primary influence is on the surface charge of the adsorbent and the degree of ionization of the dye molecule. Basic dyes, such as this compound, are cationic and carry a positive charge in solution. nih.gov

The surface of most adsorbents contains functional groups (e.g., carboxyl, hydroxyl) that can be protonated or deprotonated depending on the pH. The pH at which the net surface charge is zero is known as the point of zero charge (pHpzc). ekb.eg

At pH < pHpzc : The adsorbent surface is typically positively charged due to the protonation of functional groups. This leads to electrostatic repulsion with the cationic dye molecules, resulting in lower adsorption efficiency.

At pH > pHpzc : The adsorbent surface becomes negatively charged. This creates a strong electrostatic attraction for the positively charged basic dye cations, significantly enhancing adsorption capacity. ubbcluj.ro

Therefore, for most basic dyes, adsorption efficiency increases as the pH of the solution rises from acidic to neutral or alkaline conditions.

Temperature Dependence of Adsorption Capacity

Temperature can influence adsorption in several ways: it can alter the solubility and diffusion rate of the dye molecules and affect the surface properties of the adsorbent. researchgate.net The effect of temperature is directly related to the enthalpy of adsorption (ΔH).

Exothermic Process (ΔH < 0) : Adsorption is favored at lower temperatures. An increase in temperature will decrease the adsorption capacity as the equilibrium shifts to favor desorption.

Endothermic Process (ΔH > 0) : Adsorption is favored at higher temperatures. An increase in temperature provides the necessary energy for the dye molecules to bind to the adsorbent surface, leading to an increase in adsorption capacity. researchgate.net

Studying the effect of temperature allows for the determination of the thermodynamic parameters discussed in section 5.4 and provides insight into the nature of the adsorption process. Without experimental data, the specific temperature dependence for this compound remains unknown.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific information available in the public domain regarding the adsorption phenomena of the chemical compound This compound .

Specifically, detailed research findings, including quantitative data and data tables concerning the impacts of initial dye concentration, adsorbent dosage, and ionic strength on the adsorption of this compound, could not be located. The available scientific literature accessible through the search did not yield studies that explicitly investigate these parameters for this particular dye.

Due to the absence of this specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the following sections:

Ionic Strength Considerations

General principles of dye adsorption exist; however, applying them without specific experimental data for this compound would not meet the required standards of scientific accuracy and specificity for the requested article. Therefore, the generation of the article as per the provided instructions cannot be completed at this time.

Based on the conducted research, specific detailed information focusing solely on the degradation pathways and remediation technologies for the chemical compound this compound was not found. The search results provided extensive information on the degradation and remediation of other dyes, including C.I. Basic Blue 9 (Methylene Blue) electrochemsci.orgsemanticscholar.orgresearchgate.netmdpi.comukm.myfishersci.nl, C.I. Basic Blue 41 mdpi.commdpi.com, C.I. Basic Blue 7 wikipedia.org, C.I. Basic Blue 3 mdpi.comsigmaaldrich.com, C.I. Basic Blue 17 researchgate.net, C.I. Basic Blue 163 wikipedia.org, and various Reactive and Acid Blue dyes.

Information regarding "Blue 63" in the search results consistently referred to C.I. Pigment Blue 63 nih.govdyestuffintermediates.comgoogle.com.ua. Pigments and dyes are distinct classes of colorants with different properties and applications, and studies on pigment degradation in solid matrices or as dispersed particles differ significantly from studies on dye degradation in aqueous solutions. The information found for C.I. Pigment Blue 63 related to its chemical structure, properties as a pigment, and stability rather than its degradation in wastewater treatment processes dyestuffintermediates.comgoogle.com.ua.

While general principles of photocatalytic degradation and biodegradation of dyes were discussed in the search results, specific data, reaction kinetics, operational parameters, mechanisms, or details regarding the isolation and characterization of microorganisms capable of degrading this compound were not identified.

Therefore, due to the absence of specific research findings and data pertaining to the degradation pathways and remediation technologies of this compound as a dye, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on this compound.

Degradation Pathways and Remediation Technologies for C.i. Basic Blue 63

Biodegradation and Bioremediation of C.I. Basic Blue 63

Enzymatic Degradation Processes (e.g., Laccase, Peroxidase)

Enzymatic degradation offers an environmentally friendly approach to breaking down organic dyes like this compound. Enzymes such as laccase and peroxidase are known for their ability to catalyze the oxidation of various organic compounds, including phenolic and aromatic amine structures commonly found in dyes. mdpi.com

Laccases (EC 1.10.3.2) are polyphenol oxidases that utilize oxygen to oxidize substrates, producing free radicals and water. mdpi.comcenmed.com They are found in fungi, plants, and bacteria and can degrade a range of compounds, including phenols, anilines, and aromatic amines. mdpi.comcenmed.com Peroxidases (EC 1.11.1.x), such as ascorbate (B8700270) peroxidase and guaiacol (B22219) peroxidase, are also involved in the detoxification of reactive oxygen species and can catalyze the oxidation of substrates in the presence of hydrogen peroxide. core.ac.uk The enzymatic action involves the transfer of electrons from the dye molecule to the enzyme, leading to the cleavage of chromophoric groups responsible for the color.

Research findings indicate that laccases from various sources, particularly fungi like Trametes versicolor, have shown efficacy in dye decolorization. cenmed.com While specific detailed research on the enzymatic degradation of this compound by laccase or peroxidase was not extensively found in the provided context, studies on similar basic dyes suggest the potential of these enzymes for its degradation.

Optimization of Bioremediation Conditions

Optimizing the conditions for bioremediation processes involving enzymes or microorganisms is crucial for maximizing the degradation efficiency of this compound. Key parameters that influence microbial and enzymatic activity include temperature, pH, incubation time, initial dye concentration, and the availability of carbon and nitrogen sources. jmbfs.orgjabonline.in

Temperature: Temperature significantly impacts the growth and metabolic activity of microorganisms and the catalytic activity of enzymes involved in dye degradation. jmbfs.org

pH: The pH of the reaction medium affects the stability and activity of enzymes, as well as the ionization state of the dye molecule, which can influence its interaction with enzymes or microbial cells. jmbfs.orgjabonline.in

Incubation Time: The duration of the bioremediation process is directly related to the extent of dye degradation. Longer incubation times generally lead to higher decolorization rates, up to a certain point where nutrient depletion or accumulation of toxic metabolites may occur. jmbfs.orgjabonline.in

Initial Dye Concentration: High concentrations of dyes can be toxic to microorganisms and may inhibit enzymatic activity. Optimizing the initial dye concentration is essential for effective bioremediation. jabonline.in

Nutrient Sources: The availability of suitable carbon and nitrogen sources is vital for microbial growth and the production of enzymes involved in dye degradation. jmbfs.orgjabonline.in Studies have shown that the type and ratio of carbon and nitrogen sources can significantly impact the degradation efficiency. jabonline.inhu.edu.jo

Optimization studies often employ statistical methods like Response Surface Methodology (RSM) to determine the optimal combination of these parameters for maximum dye removal. jabonline.inmdpi.com

Identification of Biodegradation Metabolites

Identifying the intermediate products formed during the biodegradation of this compound is crucial for understanding the degradation pathways and assessing the toxicity of the treated effluent. Biodegradation typically involves the enzymatic cleavage of the complex dye molecule into simpler, potentially less harmful, compounds.

While specific metabolites for this compound were not detailed in the provided search results, studies on the biodegradation of other azo and basic dyes indicate that metabolites can include aromatic amines, phenols, and other smaller organic molecules. Further enzymatic or microbial activity can lead to the further breakdown of these intermediates into simpler compounds like carbon dioxide and water, a process known as mineralization. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used to identify and quantify these biodegradation metabolites. jabonline.in

Electrochemical Degradation of this compound

Electrochemical degradation is an advanced oxidation process that utilizes electrical energy to drive redox reactions, leading to the breakdown of organic pollutants like this compound. walshmedicalmedia.comjuniperpublishers.com This method can be highly effective for treating textile wastewater containing recalcitrant dyes. walshmedicalmedia.comnajah.edu

Electrode Material Design and Performance

The choice of electrode material is a critical factor influencing the efficiency and mechanism of electrochemical degradation. Dimensionally Stable Anodes (DSAs) are commonly used due to their high electrocatalytic activity, corrosion resistance, and stability. mdpi.com

Various electrode materials have been investigated for dye degradation, including boron-doped diamond (BDD), graphite (B72142), titanium-based electrodes (such as Ti/RuO₂, Ti/RuO₂-TiO₂, and Ti/α-PbO₂/β-PbO₂), and even porous gold electrodes. walshmedicalmedia.comnajah.edumdpi.commdpi.com

Boron-Doped Diamond (BDD) electrodes: BDD electrodes are known for their high oxygen evolution overpotential, which favors the generation of highly reactive hydroxyl radicals (•OH). mdpi.comsoton.ac.uk

Metal Oxide Coated Electrodes (e.g., Ti/RuO₂-TiO₂): These electrodes, often prepared by thermal decomposition, exhibit good electrocatalytic activity. mdpi.com Modifications with other metal oxides like tin and tantalum can further enhance their performance and stability. mdpi.com

Lead Dioxide Electrodes (e.g., Ti/α-PbO₂/β-PbO₂): Ti-based PbO₂ electrodes are considered promising due to their ability to efficiently oxidize organic substances and their relatively low cost. mdpi.com

Graphite Electrodes: Flexible graphite electrodes have been explored as a low-cost and versatile option for electrochemical degradation. acs.org

Porous Gold Electrodes: While less common due to cost, porous gold electrodes have demonstrated high electrocatalytic activity and stability in dye degradation. najah.edu

The performance of these electrodes is typically evaluated based on parameters such as decolorization efficiency, Chemical Oxygen Demand (COD) removal, and energy consumption. walshmedicalmedia.comnajah.edusoton.ac.ukacs.org

Electrode MaterialDye (Example from search results)Decolorization EfficiencyCOD RemovalReference
Porous Gold ElectrodeReactive Blue 20391.82% (360 min)96% (360 min) najah.edu
Ti/RuO₂-TiO₂-SnO₂-Ta₂O₅ (30:40:10:20)Indigo (B80030) Blue100% (65 min)Not specified mdpi.com
Ti/RuO₂-TiO₂ (30:70)Indigo Blue100% (60 min)Not specified mdpi.com
Ti/α-PbO₂/β-PbO₂ composite electrodeMethylene (B1212753) Blue88.7% (1 h, 20 V)Not specified mdpi.com
Flexible Graphite ElectrodesMethylene Blue>90.0% (high electrolyte)Not specified acs.org

Current Density and Electrolyte Composition Effects

Current density and electrolyte composition are critical operating parameters that significantly influence the efficiency of electrochemical degradation of dyes like this compound.

Current Density: Applied current density determines the rate of electrochemical reactions and the generation of oxidizing species. najah.eduresearchgate.net Increasing current density generally leads to a higher rate of dye degradation and decolorization, as it increases the production of reactive species such as hydroxyl radicals. najah.edumdpi.comsoton.ac.ukresearchgate.net However, excessively high current densities can lead to increased energy consumption and potentially favor undesirable side reactions like oxygen evolution. mdpi.com Studies have shown that decolorization efficiency increases with increasing current density. najah.edusoton.ac.ukresearchgate.net

Here is a table illustrating the effect of current density on dye degradation rate (Note: This table is intended to be interactive in a digital format):

Current Density (mA/cm²)Apparent Rate Constant (min⁻¹) (Example: Reactive Blue 203)Reference
1000.00261 najah.edu
200Not specified (but degradation increased) najah.edu
300Not specified (but degradation increased) najah.edu
4000.0141 najah.edu

Electrolyte Composition: The type and concentration of supporting electrolyte affect the solution conductivity, mass transfer, and the generation of secondary oxidizing agents. walshmedicalmedia.comnajah.eduacs.orgnih.gov Common supporting electrolytes include NaCl and Na₂SO₄. walshmedicalmedia.comnajah.eduacs.org The presence of chloride ions (Cl⁻) can lead to the electrogeneration of active chlorine species (Cl₂, HOCl, OCl⁻), which are strong oxidizing agents and can contribute significantly to indirect dye oxidation. walshmedicalmedia.comnajah.eduacs.orgnih.gov Electrolytes like Na₂SO₄ can contribute to the generation of sulfate (B86663) radicals (SO₄•⁻) in some electrochemical systems. fishersci.ca Studies have shown that the choice of electrolyte can impact both COD reduction and decolorization efficiency. walshmedicalmedia.com Higher electrolyte concentrations generally improve ionic conductivity and can enhance dye removal efficiency. walshmedicalmedia.commdpi.comacs.org

Mechanisms of Electrochemical Oxidation

The electrochemical oxidation of this compound can proceed through direct or indirect mechanisms. juniperpublishers.com

Direct Oxidation: This involves the direct transfer of electrons between the dye molecule and the anode surface. juniperpublishers.com The dye is adsorbed onto the electrode surface and then oxidized. juniperpublishers.com

Indirect Oxidation: This mechanism involves the electrogeneration of strong oxidizing species in the bulk solution or on the electrode surface, which then react with the dye molecules. juniperpublishers.com Key oxidizing species include:

Hydroxyl radicals (•OH): These are highly reactive species generated from the oxidation of water at the anode surface, particularly at high anodic potentials. walshmedicalmedia.comjuniperpublishers.comnajah.edumdpi.comsoton.ac.ukwikipedia.orgiiab.me Hydroxyl radicals are potent oxidizing agents that can attack and break down complex organic molecules non-selectively, potentially leading to complete mineralization. walshmedicalmedia.comjuniperpublishers.comwikipedia.orgiiab.me

Active chlorine species (Cl₂, HOCl, OCl⁻): In the presence of chloride ions, these species are formed through the oxidation of chloride at the anode. walshmedicalmedia.comnajah.eduacs.orgnih.gov They are strong oxidants and play a significant role in the degradation of dyes, especially in chloride-containing electrolytes. walshmedicalmedia.comnajah.eduacs.orgnih.gov

Sulfate radicals (SO₄•⁻): These can be generated in electrolytes containing sulfate, often through the oxidation of sulfate ions or persulfate. fishersci.canih.gov Sulfate radicals are also powerful oxidizing agents.

The dominant mechanism (direct or indirect) depends on factors such as the electrode material, applied potential or current density, and the composition of the electrolyte. walshmedicalmedia.comnih.gov For instance, electrodes with high oxygen evolution overpotential tend to favor the generation of hydroxyl radicals. mdpi.comsoton.ac.uk The presence of chloride ions strongly promotes indirect oxidation via active chlorine. walshmedicalmedia.comnajah.eduacs.orgnih.gov The degradation process typically involves the cleavage of chromophoric bonds and the breakdown of aromatic rings, leading to the formation of intermediate products and eventually, under complete mineralization conditions, carbon dioxide and water. walshmedicalmedia.comjuniperpublishers.com

Based on the conducted research, specific scientific literature detailing the degradation pathways and transformation products of the chemical compound This compound exclusively through Advanced Oxidation Processes (AOPs) such as Fenton, Photo-Fenton, Ozonation, Photo-Ozonation, and Combined Treatment Technologies was not found within the available search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the degradation of this compound by the specified methods, as the necessary research findings and data for this specific compound and these processes were not identified.

The search results provided information on the degradation of other dyes using these AOPs and identified several compounds with "Blue 63" in their name, including C.I. Basic Blue 163, C.I. Basic Blue 7, C.I. Pigment Blue 63, C.I. Solvent Blue 63, and C.I. Direct Blue 63, each with distinct chemical structures and applications. However, data specifically linking this compound to the requested degradation studies was not present.

As per the strict instructions to focus solely on the requested compound and outline sections, and not to introduce information outside this scope, the article content for sections 6.4 and 6.5 cannot be generated without the specific research data for this compound.

Applications of C.i. Basic Blue 63 in Advanced Materials and Chemical Industries

Utilization as a Pigment in Industrial Formulations

C.I. Basic Blue 63 is employed as a pigment in several industrial formulations, contributing vibrant blue coloration. cymitquimica.com

Inks and Coating Systems

The compound is used as a pigment in printing inks and coatings. cymitquimica.com Its resistance to acids and alkalis makes it suitable for various industrial applications.

Plastics and Polymer Matrices

This compound is utilized as a colorant in plastics and other polymeric materials. cymitquimica.comontosight.ai Its aluminum coordination in C.I. Pigment Blue 63 can reduce agglomeration in polymer matrices compared to other pigments. It exhibits good lightfastness and chemical resistance, making it suitable for applications where color stability is important. cymitquimica.com It is valued for its durability, color intensity, and versatility in industries including automotive finishes. cymitquimica.com

Dyeing Processes and Substrate Interactions

While this compound is primarily referred to as a pigment, related basic blue dyes are extensively used in textile dyeing, providing insights into potential dyeing mechanisms and interactions with various substrates. Basic dyes, in general, are known to dye anionic substrates like wool, silk, nylon, and acrylics, yielding bright colors. wikipedia.orgp2infohouse.org

Textile Dyeing Chemistry and Mechanisms (e.g., Acrylic, Nylon)

Basic dyes interact with anionic sites on fibers through ionic bonds. p2infohouse.orgmdpi.com For acrylic fibers, which contain groups that dissociate to produce negatively charged fiber anions, basic dyes (cationic dyes) are attracted to these sites. p2infohouse.org The dyeing process on acrylic fibers can be rapid above the glass transition temperature, potentially leading to unlevelness. p2infohouse.org Nylon, being a polyamide fiber, also contains amide bonds that can interact with dyes in acidic dye baths through ionic bonds. mdpi.com

Dye-Fiber Interactions and Color Fastness Properties (e.g., Lightfastness, Wash Fastness)

Dye-fiber interactions, including ionic bonds, hydrogen bonds, van der Waals forces, and π-π interactions, influence dye adsorption and color fastness. researchgate.net C.I. Pigment Blue 63 is reported to have excellent lightfastness, retaining significant color strength after exposure. cymitquimica.com Lightfastness of dyes is influenced by factors such as UV rays and photo-oxidation. textileengineering.net Wash fastness is another important property, evaluated by testing the resistance of the color to washing. researchgate.net While acid dyes generally exhibit poor wash fastness but better lightfastness, the fastness properties of basic dyes on specific fibers like acrylic can be good. p2infohouse.orgmdpi.com

Research Applications in Histological Staining and Cellular Imaging

This compound, also known as C.I. Pigment Blue 63 or C.I. Food Blue 1-aluminum lake, is utilized in biological and medical research for histological staining and cellular imaging applications. Its ability to bind to specific cellular components, such as nucleic acids or proteins, allows for their visualization under a microscope. This interaction facilitates the staining of biological tissues and cells. ontosight.ai Basic dyes, in general, stain acidic structures in cells and tissues, such as nuclei and ribosomes, by binding to negatively charged groups. unige.itkuhlmann-biomed.de

Table 1: Properties and Applications of this compound

Property/ApplicationDescription
Chemical Nature Synthetic organic compound, Lake dye (aluminum salt) cymitquimica.com
Color Blue cymitquimica.com
Industrial Pigment Uses Inks, Coatings, Plastics, Polymer Matrices cymitquimica.comontosight.ai
Stability Enhanced stability due to aluminum salt formation , Resistant to acids and alkalis , Good thermal stability
Color Properties Vibrant blue color cymitquimica.com, Excellent lightfastness cymitquimica.com, High tinting strength cymitquimica.com
Biological/Research Uses Histological staining, Cellular imaging, Visualization of nucleic acids or proteins ontosight.ai
Interaction in Staining Binds to specific cellular components , Stains acidic structures (like nuclei) unige.itkuhlmann-biomed.de

Development of Analytical Reagents and Sensing Platforms

The development of analytical reagents and sensing platforms often utilizes the optical properties of organic dyes, including basic dyes. These compounds can undergo changes in their absorption or fluorescence spectra upon interaction with specific analytes, enabling their detection and quantification. Chemosensors, for instance, are designed to transform a molecular recognition event into a measurable analytical signal, such as a change in color or fluorescence. rsc.org

While direct information on this compound as a chemosensor is not extensively available in the search results, related research on other basic blue dyes and N-heterocyclic compounds provides a framework for understanding its potential in this area. N-heterocyclic compounds, which are present in the structure of some basic dyes, are recognized for their photophysical properties and synthetic versatility, making them suitable for the design of molecular probes. rsc.org The interaction of a chemosensor with an analyte can lead to variations in photophysical properties and spectral changes in the chemosensor-analyte complex. rsc.org

For example, studies on other dyes like Methylene (B1212753) Blue (C.I. Basic Blue 9) have investigated their spectroscopic properties and aggregation behavior in solution, which is relevant to their use in analytical methods like UV-Vis spectrophotometry for concentration determination. acs.orgejournal.by The aggregation of dye molecules can influence their spectral characteristics, and understanding these interactions is crucial for developing accurate analytical techniques. acs.orgejournal.by

Another related area is the use of molecularly imprinted polymers (MIPs) for selective removal and potential sensing of dyes. MIPs are synthetic receptors designed to selectively bind to a target molecule. mdpi.com Studies involving Basic Blue 3 have demonstrated the use of MIPs for its removal from aqueous solutions, highlighting the potential for creating selective binding sites for basic dyes that could be integrated into sensing platforms. mdpi.com

The application of dyes in biological staining also relates to their interaction with specific cellular components, such as nucleic acids or proteins, which can be considered a form of selective recognition utilized for visualization under a microscope. ontosight.aismolecule.com This inherent ability of some dyes to bind to specific biomolecules suggests a potential for developing biosensors or bio-inspired sensing platforms.

Although specific detailed research findings on this compound's direct application as an analytical reagent or in sensing platforms were not prominently found, the principles demonstrated with related basic dyes and molecular recognition elements indicate the potential for this compound to be explored in these areas. Future research could focus on synthesizing this compound-based probes or incorporating the dye into sensing materials to investigate its specific interactions with target analytes and evaluate its performance as an analytical tool.

Future Research Directions and Unresolved Challenges in C.i. Basic Blue 63 Studies

Development of Novel Green Synthesis Routes

The synthesis of organic dyes often involves harsh chemicals and processes, leading to environmental concerns. A significant future research direction lies in developing novel green synthesis routes for C.I. Basic Blue 63. This involves exploring methods that minimize or eliminate the use of hazardous substances, reduce energy consumption, and produce less waste.

Current research in green synthesis for other materials, such as blue-green photoluminescent β-SiC nanowires using coconut shell as a carbon source or silver nanoparticles using plant extracts, demonstrates the potential of utilizing sustainable and renewable resources and milder reaction conditions researchgate.netrsc.org. Applying similar principles to the synthesis of this compound could involve investigating biocatalytic approaches, synthesis in alternative solvents (e.g., water or supercritical fluids), or the use of renewable feedstocks. Challenges include achieving comparable yields and purity to traditional methods while ensuring the desired color properties and performance characteristics of the dye. Research into alternative precipitation agents, such as aluminum lactate, in the synthesis of related pigments like C.I. Food Blue 1-aluminum lake (C.I. Pigment Blue 63) highlights efforts towards more sustainable practices in dye and pigment production . A patented method for C.I. Pigment Blue 63 has demonstrated wastewater reduction by replacing chlorobenzene (B131634) with m-toluidine (B57737) and optimizing isolation steps, aligning with green chemistry principles . Future work could build upon such examples to develop entirely novel and environmentally benign synthetic pathways for this compound.

Enhanced Degradation Efficiencies and Sustainable Remediation Strategies

The presence of dyes like this compound in wastewater poses environmental challenges due to their potential toxicity and impact on aquatic ecosystems mdpi.com. Enhancing degradation efficiencies and developing sustainable remediation strategies for this compound are critical areas for future research.

Conventional methods for treating colored effluents, including biological, physical, and chemical techniques, often face limitations such as the production of secondary hazardous pollutants and the resistance of some compounds to degradation researchgate.net. Research is needed to develop more effective and environmentally friendly methods for removing this compound from water. This could involve advanced oxidation processes (AOPs), such as photocatalytic degradation, which can break down complex organic molecules into simpler, less harmful substances researchgate.netmdpi.com. Studies on the photocatalytic degradation of other basic dyes, like C.I. Basic Blue 9, using doped titanium dioxide nanotubes show promise for enhanced degradation rates under both UV and visible light researchgate.net.

Sustainable remediation approaches, which consider the environmental, social, and economic impacts of the cleanup process, are also gaining importance researchgate.netmst.dk. Future research should focus on developing sustainable methods specifically tailored for this compound, potentially involving the use of cost-effective and naturally derived adsorbents or the exploration of mycoremediation techniques, as explored for other halogenated nitroaromatic compounds mdpi.commdpi.com. Challenges include achieving high removal efficiencies, ensuring the complete detoxification of the dye and its degradation products, and developing scalable and economically viable remediation technologies. Adsorption studies using materials like activated carbon or modified biomass have shown potential for removing basic dyes from aqueous solutions mdpi.comresearchgate.netdergipark.org.tr.

Advanced In-Situ Characterization Techniques

A deeper understanding of the behavior of this compound in various environments and during different processes requires the application and development of advanced in-situ characterization techniques. These techniques allow for the real-time monitoring of chemical and physical changes, providing valuable insights that ex-situ methods cannot capture chinesechemsoc.orgchinesechemsoc.org.

Future research should focus on utilizing and adapting techniques such as in-situ spectroscopy (e.g., Raman, NMR), in-situ microscopy (e.g., SEM, TEM), and in-situ X-ray techniques (e.g., XRD, XAS) to study this compound chinesechemsoc.orgiphy.ac.cn. These techniques could be employed to investigate the dye's interactions with different substrates, its degradation pathways under various conditions, or its behavior during synthesis or application processes. For example, in-situ characterization has been crucial in understanding catalytic mechanisms and phase transformations in other chemical systems chinesechemsoc.orgchinesechemsoc.org. Applying these to this compound could help elucidate the mechanisms of its adsorption onto different materials, the intermediate products formed during its degradation, or the structural changes it undergoes under light or heat exposure ontosight.ai.

Challenges in this area include developing sample environments that mimic relevant conditions (e.g., high temperatures, specific pH levels, presence of other chemicals), improving the sensitivity and spatial resolution of the techniques for detecting and analyzing this compound at low concentrations, and developing sophisticated data analysis methods to interpret the complex information obtained from in-situ measurements.

Predictive Modeling for Environmental Behavior and Industrial Performance

Developing accurate predictive models for the environmental behavior and industrial performance of this compound is essential for assessing its potential impact and optimizing its applications. This involves utilizing computational approaches to simulate and forecast the dye's properties and interactions.

Future research should focus on developing and refining models that can predict this compound's fate in the environment, such as its adsorption to different soil or sediment types, its persistence in water bodies, and its potential for bioaccumulation. Predictive modeling techniques, including machine learning algorithms, have been applied to various environmental problems, such as predicting outcomes based on microbial community data or modeling pro-environmental behavior nih.govmdpi.comresearchgate.net. Applying these to this compound could involve building models based on its chemical structure and properties to predict its environmental partitioning and degradation rates.

In terms of industrial performance, predictive modeling could be used to forecast the dye's behavior during manufacturing processes, its compatibility with different materials, and its long-term stability and colorfastness in various applications. Research in industrial chemistry utilizes modeling for understanding reaction kinetics and optimizing processes acs.org. Challenges include obtaining sufficient and reliable experimental data to train and validate the models, accounting for the complex interactions of the dye with its environment or matrix, and developing models that are both accurate and computationally efficient.

Exploration of New Functional Applications for this compound Derivatives

While this compound is primarily known as a dye, exploring new functional applications for its derivatives presents an exciting area for future research. Modifications to the basic structure of this compound could yield compounds with novel properties suitable for diverse applications beyond traditional coloring.

Research into derivatives of other dyes, such as methylene (B1212753) blue or indigo (B80030), has shown potential in areas like antimicrobial photodynamic therapy, sensing, and the development of photochromic materials rsc.orgbeilstein-journals.orgnih.gov. Future studies could investigate synthesizing derivatives of this compound with specific structural modifications aimed at imparting new functionalities. This might involve introducing reactive groups for conjugation with biomolecules, designing photoactive derivatives for applications in photochemistry or photomedicine, or creating derivatives with tailored electronic or optical properties for use in materials science.

Challenges include designing synthetic routes to selectively produce desired derivatives, thoroughly characterizing the properties of the synthesized compounds, and evaluating their performance and stability in target applications. The relationship between chemical structure and biological activity or material properties would be a key focus in this research area.

Q & A

Q. How to formulate a novel research question on this compound’s role in advanced optoelectronic applications?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “How do substituent groups on this compound influence charge transport in organic photovoltaic cells?” Use DFT calculations to predict bandgaps and validate with thin-film conductivity measurements .

Guidelines for Data and Reproducibility

  • Data Collection : Ensure raw datasets (e.g., kinetic curves, spectral scans) are archived in repositories like Zenodo with DOI links. Include metadata on instrumentation settings and environmental controls .
  • Reproducibility : Follow the Beilstein Journal’s experimental reporting standards: detail synthesis steps, characterization methods, and statistical analyses in supplementary files. Avoid paraphrasing primary data in main text .

Avoiding Common Pitfalls

  • Ambiguity : Define “high purity” quantitatively (e.g., >98% by HPLC). Avoid vague terms like “optimal conditions” without specifying metrics (e.g., yield, reaction time) .
  • Overgeneralization : Contextualize findings (e.g., specify if adsorption data applies only to silica substrates at pH 7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.